molecular formula C9H7Br B8171476 2-Bromo-1-ethynyl-3-methylbenzene

2-Bromo-1-ethynyl-3-methylbenzene

Cat. No.: B8171476
M. Wt: 195.06 g/mol
InChI Key: PXGQWEJSARDGHM-UHFFFAOYSA-N
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Description

Significance of Ethynyl (B1212043) and Halogen Functionalities in Molecular Design

The ethynyl group is a linchpin in molecular construction due to its linear geometry and the high reactivity of its carbon-carbon triple bond. It is a key participant in a multitude of reactions including cycloadditions, transition metal-catalyzed cross-couplings, and acetylide additions. wiley-vch.delibretexts.org This reactivity allows for the facile introduction of molecular complexity and the formation of diverse carbocyclic and heterocyclic systems. wiley-vch.de The alkyne moiety is a feature in numerous natural products and bioactive molecules and serves as a versatile precursor for further functionalization. libretexts.org

Similarly, halogen atoms, particularly bromine, on an aromatic ring are indispensable for synthetic chemists. The carbon-bromine bond provides a reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgdigitellinc.com Brominated organic compounds are widely used as intermediates in the production of pharmaceuticals and other specialty chemicals.

Contextualization of 2-Bromo-1-ethynyl-3-methylbenzene within Substituted Benzene (B151609) Chemistry

This compound is a polysubstituted aromatic compound featuring a bromine atom, an ethynyl group, and a methyl group on a benzene ring. The specific arrangement of these substituents (1,2,3- or ortho-substitution pattern) creates a sterically hindered yet synthetically valuable molecule. The electronic properties of each substituent influence the reactivity of the entire molecule. The methyl group is a weak electron-donating group, while the bromine atom is an electron-withdrawing, ortho-, para-directing deactivator. The ethynyl group is also weakly deactivating. Understanding the interplay of these directing effects is crucial for predicting the outcomes of further electrophilic substitution reactions on the aromatic ring.

Overview of Research Trajectories for Alkynyl Aryl Halides

Research involving alkynyl aryl halides, the class of compounds to which this compound belongs, is primarily focused on leveraging their dual reactivity. Key research areas include:

Sequential Cross-Coupling Reactions: Utilizing the differential reactivity of the C-Br bond and the terminal alkyne to build complex molecular scaffolds in a stepwise manner. The Sonogashira coupling is a prime example where the aryl halide is coupled with a terminal alkyne. wikipedia.orgorganic-chemistry.org

Synthesis of Fused Heterocycles: The ortho arrangement of the alkyne and bromo substituents provides an ideal template for intramolecular cyclization reactions to form a variety of fused heterocyclic systems, which are common motifs in pharmacologically active compounds. rsc.org

Polymer Synthesis: Aryl alkynes can serve as monomers for the synthesis of conjugated polymers with interesting electronic and photophysical properties.

Foldamer and Materials Science: The rigid, linear nature of the alkyne unit is exploited in the design of oligophenylene ethynylene (OPE) structures that can fold into specific three-dimensional shapes upon metal coordination, with potential applications in catalysis and materials science. rsc.org

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be inferred from available data and predictive models.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 2353732-16-6 bldpharm.combldpharm.com
Molecular Formula C₉H₇Br bldpharm.com
Molecular Weight 195.06 g/mol Inferred
Appearance Not available
Boiling Point Not available
Melting Point Not available

Note: Data for this specific isomer is limited. Properties are based on its molecular formula and data for related isomers.

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Features
¹H NMR Aromatic protons (multiplets), methyl protons (singlet), acetylenic proton (singlet).
¹³C NMR Signals for aromatic carbons, methyl carbon, and two distinct acetylenic carbons.
IR Spectroscopy Characteristic peaks for C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C-H aromatic stretches, and C-Br stretch.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic methodologies.

Methods of Preparation

A common strategy for installing a terminal alkyne onto an aromatic ring is the Sonogashira coupling . This reaction would involve coupling a more readily available precursor, such as 2,6-dibromo-toluene, with a protected acetylene (B1199291) source like (trimethylsilyl)acetylene, followed by deprotection. harvard.edu The challenge in this approach is achieving selective mono-alkynylation over di-alkynylation. rsc.org

Alternatively, the Corey-Fuchs reaction provides a reliable method to convert an aldehyde into a terminal alkyne. wikipedia.orgjk-sci.com This two-step process would begin with 2-bromo-3-methylbenzaldehyde. Reaction with carbon tetrabromide and triphenylphosphine (B44618) generates an intermediate 1,1-dibromoalkene, which is then treated with a strong base like n-butyllithium to eliminate HBr and form the desired terminal alkyne. alfa-chemistry.comorganic-chemistry.org

Reactivity Profile and Synthetic Utility

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups.

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions . This allows for the introduction of a wide variety of substituents.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, yielding a biaryl structure.

Stille Coupling: Coupling with an organotin compound.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

These reactions are foundational for building more complex molecules from the this compound scaffold. digitellinc.comorgsyn.org

The terminal alkyne is also a hub of reactivity.

Sonogashira Coupling: In a reversal of its synthesis, the terminal alkyne can itself act as the coupling partner with another aryl or vinyl halide. wikipedia.orgorganic-chemistry.org

"Click" Chemistry: The alkyne can undergo a copper-catalyzed [3+2] cycloaddition with an azide (B81097) to form a highly stable 1,2,3-triazole ring, a reaction celebrated for its efficiency and reliability. libretexts.org

Other Cycloadditions: Alkynes can participate in various other cycloaddition reactions, such as [4+2] (Diels-Alder type) and [2+2] cycloadditions, to construct different ring systems. wiley-vch.deacs.orgnih.gov

Acetylide Addition: Deprotonation with a strong base forms a lithium or magnesium acetylide, which is a potent nucleophile that can attack electrophiles like aldehydes, ketones, and epoxides.

Applications in Advanced Synthesis

The unique bifunctional nature of this compound makes it a valuable precursor for the synthesis of specialized molecular structures.

Building Block for Complex Molecules

By employing sequential cross-coupling strategies, chemists can use this compound as a linchpin to assemble elaborate molecules. For instance, one could first perform a Sonogashira coupling at the bromide position and then utilize the now internal alkyne for a subsequent transformation, or modify the alkyne first before reacting the bromide. This stepwise approach allows for the controlled and predictable construction of target molecules.

Precursor for Heterocycles and Polymers

The ortho relationship between the bromo and ethynyl groups is particularly powerful for synthesizing fused heterocyclic systems. rsc.org Palladium-catalyzed reactions that involve intramolecular cyclization onto the alkyne are a common strategy. For example, a Buchwald-Hartwig amination followed by an intramolecular hydroamination of the alkyne could lead to the formation of indole (B1671886) derivatives.

Furthermore, compounds like this compound can serve as monomers in polymerization reactions. The polymerization can proceed through the alkyne functionality to create poly(arylalkyne)s, which are conjugated polymers investigated for their potential in electronic and optical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-ethynyl-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGQWEJSARDGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 1 Ethynyl 3 Methylbenzene

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis is the cornerstone for the synthesis of 2-Bromo-1-ethynyl-3-methylbenzene. These methods offer high efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis. The general approach involves the coupling of an aryl halide, in this case, a dibromotoluene derivative, with a terminal alkyne.

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net The synthesis of this compound via this method would involve the selective mono-alkynylation of a suitable starting material like 1,3-dibromo-2-methylbenzene.

The palladium catalyst is the key player in the Sonogashira coupling, facilitating the crucial steps of oxidative addition and reductive elimination. A variety of palladium sources can be employed, with the most common being Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. organic-chemistry.org The choice of the palladium precursor can influence reaction efficiency and catalyst stability. For the synthesis of this compound, a typical protocol would involve the reaction of 1,3-dibromo-2-methylbenzene with a terminal alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst. The use of TMSA is advantageous as it is a liquid and the trimethylsilyl group can be easily removed post-coupling. wikipedia.org

A general representation of the palladium-catalyzed Sonogashira coupling for the synthesis of this compound is depicted below:

Reaction Scheme:

Followed by deprotection of the silyl group.

Catalyst PrecursorLigandTypical Loading (mol%)Reference
Pd(PPh₃)₄Triphenylphosphine (B44618)1-5 organic-chemistry.org
PdCl₂(PPh₃)₂Triphenylphosphine1-5 organic-chemistry.org
Pd₂(dba)₃Various phosphines0.5-2 lucp.net
Pd(OAc)₂Various phosphines1-5

This table presents common palladium catalysts used in Sonogashira reactions; specific conditions for the target molecule may vary.

Copper(I) iodide (CuI) is a crucial co-catalyst in the traditional Sonogashira reaction. researchgate.net Its primary role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. lucp.net This copper-mediated pathway generally allows for milder reaction conditions compared to copper-free systems. nih.gov The presence of CuI can significantly enhance the reaction rate and yield. researchgate.net However, a notable drawback of copper catalysis is the potential for Glaser-Hay homocoupling of the alkyne, leading to undesired byproducts. nih.gov Careful control of reaction conditions is therefore essential.

Key Roles of CuI in Sonogashira Coupling:

Formation of copper acetylide intermediate.

Facilitation of transmetalation to the palladium center.

Enabling milder reaction conditions.

AdditiveFunctionPotential Side ReactionReference
Copper(I) Iodide (CuI)Co-catalystGlaser-Hay Homocoupling researchgate.netresearchgate.net

The choice of ligand coordinated to the palladium center is critical for the success of the Sonogashira coupling, influencing catalyst stability, activity, and selectivity. lucp.net For the selective mono-alkynylation of a dihaloarene like 1,3-dibromo-2-methylbenzene, ligand selection is paramount to prevent the formation of the di-alkynylated product. Bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the desired reactivity. lucp.net The steric hindrance of these ligands can favor the formation of monoligated palladium species, which are often more catalytically active. Furthermore, the electronic properties of the ligand can influence the rate of oxidative addition, a key step in the catalytic cycle. lucp.net Catalyst systems with bidentate or electron-rich monodentate phosphine ligands have been shown to influence the regioselectivity of Sonogashira couplings on polyhalogenated substrates. rsc.org

Ligand TypeExampleDesired EffectReference
Bulky, Electron-Rich Monodentate PhosphinesP(t-Bu)₃, XPhos, SPhosIncreased catalyst activity and selectivity lucp.net
Bidentate Phosphinesdppf, dppeControl of regioselectivity rsc.org
N-Heterocyclic Carbenes (NHCs)IPr, SIMesHigh catalyst stability and activity

This table provides examples of ligand classes that can be optimized for selective Sonogashira reactions.

The solvent plays a crucial role in the Sonogashira reaction, influencing reaction rates, yields, and even selectivity. lucp.net A variety of solvents can be used, ranging from polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) to nonpolar solvents like toluene and amines such as triethylamine, which can also act as the base. wikipedia.orgmdpi.com The choice of solvent can affect the solubility of the reactants and catalyst, as well as the stability of intermediates in the catalytic cycle. lucp.net For selective mono-alkynylation, careful solvent screening is necessary. Polar solvents can sometimes enhance the reactivity difference between the two bromine atoms in 1,3-dibromo-2-methylbenzene, potentially favoring mono-substitution. lucp.net

Temperature and the choice of base are also critical parameters. The reaction is often carried out at room temperature to elevated temperatures. wikipedia.org The base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. wikipedia.org Common bases include amines like triethylamine and diisopropylamine, or inorganic bases like potassium carbonate. mdpi.com

SolventBaseTypical Temperature Range (°C)Reference
Tetrahydrofuran (THF)Triethylamine (TEA)25 - 65 mdpi.com
Dimethylformamide (DMF)Diisopropylethylamine (DIPEA)25 - 100 mdpi.com
ToluenePotassium Carbonate (K₂CO₃)50 - 110 mdpi.com
Triethylamine (TEA)Triethylamine (TEA)25 - 80 wikipedia.org

This table illustrates common solvent and base combinations for Sonogashira reactions.

Alternative Aryl Halide Coupling Reactions

While the Sonogashira coupling is the most prevalent method, other cross-coupling reactions can theoretically be employed for the synthesis of this compound. These alternatives might be considered if the Sonogashira reaction proves to be low-yielding or non-selective for a particular substrate.

One such alternative is the Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org For the synthesis of the target compound, this would entail the preparation of an ethynylzinc reagent, which would then be coupled with 1,3-dibromo-2-methylbenzene. The Negishi coupling is known for its high functional group tolerance. organic-chemistry.org

Another potential route is the Stille coupling , which utilizes an organotin reagent. The reaction involves the coupling of an organostannane with an organic halide, catalyzed by palladium. nih.gov In this context, an ethynylstannane would be reacted with 1,3-dibromo-2-methylbenzene. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.

Suzuki-Miyaura Type Couplings for Subsequent Derivatization

Once this compound is synthesized, it serves as a versatile building block for the creation of more complex molecular architectures through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. unblog.fr

In the context of this compound, the bromine atom provides a reactive handle for such transformations. The compound can be reacted with a variety of aryl or vinyl boronic acids or their corresponding esters to introduce new substituents at the C2 position. This reaction would typically proceed under mild conditions with a palladium catalyst, a phosphine ligand, and a base. The ethynyl (B1212043) group is generally stable under these conditions, allowing for selective functionalization at the C-Br bond.

The general catalytic cycle for a Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. unblog.fr The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and functional group tolerance.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalystBaseSolventYield (%)
14-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95
22-Bromoanisole4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene92
31-Bromo-4-nitrobenzene3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane88

This table presents illustrative data for Suzuki-Miyaura reactions on various bromobenzene derivatives to indicate typical reaction conditions and yields.

Strategies for Regioselective Benzene (B151609) Functionalization

The primary challenge in synthesizing this compound lies in the precise placement of the three substituents on the benzene ring. The following sections explore plausible strategies to achieve this regioselectivity.

Sequential Halogenation and Alkyne Introduction

A common and effective strategy for the synthesis of aryl alkynes is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. nih.gov A plausible synthetic route to this compound using this approach would involve the initial preparation of a dihalogenated precursor, followed by a selective Sonogashira coupling.

One potential pathway begins with 3-methylaniline (m-toluidine). Through a Sandmeyer-type reaction, the amino group can be converted to a bromine atom, yielding 1-bromo-3-methylbenzene. Subsequent ortho-bromination to the existing methyl group would be challenging due to the directing effects of the substituents. A more controlled approach would be to start with a precursor that allows for regioselective functionalization.

An alternative and more direct precursor would be 2-bromo-6-iodotoluene. The differential reactivity of the C-I and C-Br bonds in Sonogashira coupling (C-I > C-Br) would allow for the selective introduction of the ethynyl group at the C1 position. wikipedia.org This precursor could potentially be synthesized from 2-amino-6-bromotoluene through diazotization followed by iodination.

The Sonogashira coupling would then be performed using a terminal alkyne such as trimethylsilylacetylene, followed by deprotection of the silyl group. The use of trimethylsilylacetylene prevents the undesirable homocoupling of the terminal alkyne. wikipedia.org

Table 2: Illustrative Conditions for Sonogashira Coupling of Aryl Halides

EntryAryl HalideAlkynePd CatalystCu(I) CocatalystBaseSolventYield (%)
11-Iodo-4-methylbenzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF98
21-Bromo-4-chlorobenzeneTrimethylsilylacetylenePd(OAc)₂/PPh₃CuIpiperidineDMF90
32-Iodoaniline1-HexynePd(PPh₃)₄CuIEt₃NToluene85

This table provides representative data for Sonogashira couplings on various aryl halides to demonstrate typical reaction parameters and outcomes.

Organocatalytic Benzannulation Approaches

Organocatalytic benzannulation reactions represent a modern strategy for the construction of substituted aromatic rings from acyclic precursors. organic-chemistry.org These methods offer the potential for high regioselectivity under mild conditions, avoiding the use of heavy metals. organic-chemistry.org

While a direct organocatalytic synthesis of this compound is not prominently described in the literature, one could envision a convergent approach where appropriately substituted acyclic precursors are cyclized in the presence of an organocatalyst. For instance, a reaction involving a substituted cyclobutenone and a heterosubstituted alkyne, known as the Danheiser benzannulation, can produce highly substituted phenols. rsc.org A modification of this approach could potentially lead to the desired substitution pattern, although this would represent a novel and less conventional synthetic route.

These reactions are often catalyzed by amines, phosphines, or N-heterocyclic carbenes, and proceed through various cycloaddition pathways. organic-chemistry.org The development of a specific organocatalytic benzannulation for the target molecule would require significant methodological research.

Directed Metalation Techniques (as applicable for precursor synthesis)

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca

For the synthesis of a precursor to this compound, one could utilize the bromine atom itself as a directing group, albeit a weaker one. In some cases, a bromine atom can direct lithiation to an adjacent position. nih.gov For example, starting with 1,3-dibromo-2-methylbenzene, a regioselective halogen-metal exchange could potentially be achieved at the C1 position, followed by quenching with an electrophile to introduce the ethynyl group or a precursor to it.

Alternatively, a stronger directing group could be employed on a 3-methylbenzene scaffold to introduce a functional group at the C2 position. This could then be followed by bromination and introduction of the ethynyl group in subsequent steps. The choice of the directing group is crucial as it must be easily converted to the desired substituent or removed after it has served its purpose.

Table 3: Examples of Directed Ortho-Metalation for Precursor Synthesis

EntrySubstrateDirecting GroupBaseElectrophileProductYield (%)
1Anisole-OCH₃n-BuLi/TMEDAI₂2-Iodoanisole90
2N,N-Diethylbenzamide-CONEt₂s-BuLi/TMEDA(CH₃)₃SiClN,N-Diethyl-2-(trimethylsilyl)benzamide95
32-Bromopyridine-Br (and N)LDADMF2-Bromo-3-pyridinecarboxaldehyde78

This table showcases representative examples of directed ortho-metalation on various aromatic substrates to illustrate the utility of this method in regioselective synthesis.

Reaction Chemistry and Transformational Pathways of 2 Bromo 1 Ethynyl 3 Methylbenzene

Transformations Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a range of chemical reactions. These include polymerization, where the triple bond is opened to form long-chain polymers, and cycloaddition reactions, where it reacts with 1,3-dipoles to form heterocyclic rings.

While specific studies on the polymerization of 2-Bromo-1-ethynyl-3-methylbenzene are not extensively documented, the polymerization of other aromatic alkynes is a well-researched area. These reactions typically proceed via catalytic mechanisms to produce conjugated polymers with interesting optical and electronic properties.

Rhodium(I) complexes are effective catalysts for the polymerization of substituted acetylenes. The general mechanism involves the coordination of the alkyne to the rhodium center, followed by an insertion reaction into a rhodium-carbon bond. This process repeats with subsequent monomer units, leading to the formation of a polymer chain. The catalytic cycle is then regenerated, allowing for the production of high molecular weight polymers. The choice of ligands on the rhodium catalyst can influence the stereochemistry of the resulting polymer.

The polymerization of aromatic alkynes like this compound is expected to yield highly conjugated polymeric structures. The resulting poly(this compound) would feature a polyacetylene backbone with pendant 2-bromo-3-methylphenyl groups. This extended π-conjugation is anticipated to bestow the polymer with properties such as electrical conductivity and photo-luminescence, making it a candidate for applications in organic electronics.

Further thermal or photochemical treatment of the conjugated polymer can induce cross-linking between the polymer chains. This process can enhance the material's thermal stability, mechanical strength, and insolubility. The bromine atoms on the phenyl rings could also potentially be utilized in post-polymerization modification reactions to introduce cross-linking moieties.

The ethynyl group of this compound is a prime candidate for participating in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings.

The reaction of alkynes with organic azides, often catalyzed by copper(I) or ruthenium(II), is a classic example of a "click" reaction, leading to the formation of 1,2,3-triazoles. While no specific studies on this compound were found, it is expected to react readily with various azides under appropriate catalytic conditions.

Similarly, the [3+2] cycloaddition of alkynes with nitrones yields isoxazoline (B3343090) derivatives. A theoretical study on the reaction of a related compound, N-methyl-C-(3-bromophenyl)-nitrone, with dimethyl maleate (B1232345) provides insights into the potential reactivity. scielo.org.mx The study, based on Molecular Electron Density Theory, investigated the zwitterionic-type [3+2] cycloaddition and found that the reaction is accelerated by the electrophilicity of the dipolarophile. scielo.org.mx The calculations indicated that the reaction proceeds with activation enthalpies between 34.04 and 38.37 kJ/mol in the gas phase. scielo.org.mx Such reactions are exergonic and kinetically controlled, with a preference for the endo stereochemical pathway. scielo.org.mx

The following table summarizes the theoretical energy profile for the cycloaddition of a related nitrone, providing an analogy for the reactivity of this compound.

Table 1: Theoretical Energy Profile for the [3+2] Cycloaddition of N-Methyl-C-(3-bromophenyl)-nitrone with Dimethyl Maleate

Stereoisomeric Path Activation Enthalpy (kJ/mol) Gibbs Free Energy of Activation (kJ/mol)
endo 34.04 Data not available

Data from a theoretical study on a related compound and may not be representative of the actual reaction of this compound. scielo.org.mx

Cycloaddition Chemistry

[2+2+2] Cyclotrimerization for Benzene (B151609) Derivatives

The ethynyl group of this compound can participate in [2+2+2] cyclotrimerization reactions, a powerful method for constructing substituted benzene rings. This process typically involves the metal-catalyzed cycloaddition of three alkyne molecules. When this compound is used, it can either self-trimerize or co-trimerize with other alkynes, leading to complex, highly substituted aromatic products.

Transition metal catalysts, particularly those based on rhodium (Rh), ruthenium (Ru), and cobalt (Co), are often employed to facilitate these transformations under mild conditions. acs.orgrsc.org The presence of the halogen substituent is generally compatible with these catalytic systems and can be a valuable handle for subsequent functionalization of the newly formed aromatic ring. acs.orgrsc.org For instance, ruthenium-catalyzed intermolecular [2+2+2] cycloaddition has been successfully used with haloalkynes to forge complex chloro-benzenoid structures. acs.org The regioselectivity of the co-trimerization, which determines the substitution pattern on the resulting benzene ring, can be influenced by the choice of catalyst and the steric and electronic properties of the reacting alkynes. rsc.org

Table 1: Representative [2+2+2] Cyclotrimerization Reactions This table shows general examples of the reaction type, not specific data for this compound.

Catalyst SystemReactantsProduct TypeReference
CpRuCl(cod)3-Halopropiolamides and internal alkynesDihalogenated isophthalamides rsc.org
Rh(I) complexDiene-tethered alkynyl halidesHalogen-containing bicyclic compounds acs.org
Cobalt half-sandwich complexPhenylacetylene1,2,4- and 1,3,5-Triphenylbenzene rsc.org
Intramolecular Cyclization Cascades

The dual presence of a bromo and an ethynyl group on the same aromatic ring allows for the possibility of intramolecular cyclization reactions. These reactions are powerful tools for building complex polycyclic frameworks. Halogen-induced cyclizations, for example, have a long history in organic synthesis. mdpi.comresearchgate.net In such a process, an electrophilic halogen source could activate the alkyne, initiating a cyclization cascade.

Furthermore, transition metal catalysis can enable a variety of intramolecular transformations. For instance, rhodium-catalyzed methods have been developed for the enantioselective intramolecular cyclization of alkynes with other functional groups to form bridged bicyclic systems. nih.gov While specific examples involving this compound are not prominent in the literature, its structure is suited for such transformations, potentially leading to novel heterocyclic or carbocyclic products depending on the reaction conditions and catalytic system employed.

Nucleophilic and Electrophilic Additions to the Triple Bond

The carbon-carbon triple bond is an electron-rich region, making it susceptible to both electrophilic and nucleophilic attack.

Nucleophilic Addition: Generally, alkynes are less reactive towards nucleophiles than alkenes unless an electron-withdrawing group activates the triple bond. smartstartinstitute.com However, nucleophilic addition to alkynes can be achieved, particularly with soft nucleophiles or under catalytic conditions. acs.orgresearchgate.net Common nucleophiles like thiols, amines, and alcohols can add across the triple bond, often catalyzed by a base. acs.orgbham.ac.uk These reactions are highly valuable for forming new carbon-heteroatom bonds. For terminal alkynes, the acetylenic proton is acidic and can be removed by a strong base to form an acetylide, which is itself a potent nucleophile in substitution reactions. quora.com

Electrophilic Addition: The ethynyl group readily undergoes electrophilic addition, similar to alkenes, although the reaction is often slower. libretexts.orgchemistrysteps.com The instability of the resulting vinyl carbocation intermediate is a key reason for this reduced reactivity compared to alkenes. chemistrysteps.com Common electrophiles like hydrogen halides (HX) and halogens (X₂) can add across the triple bond. The reaction can proceed once to yield a substituted alkene or twice to form a saturated product, depending on the stoichiometry of the electrophile. libretexts.org With an unsymmetrical alkyne like this compound, the addition of HX typically follows Markovnikov's rule, where the proton adds to the terminal carbon of the alkyne. libretexts.orgchemistrysteps.com

Table 2: Typical Addition Reactions to Alkynes

ReagentProduct of Single AdditionProduct of Double AdditionKey PrincipleReference
HBrVinylic bromideGeminal dibromideMarkovnikov addition libretexts.org
Br₂Trans-dibromoalkeneTetrabromoalkaneAnti-addition libretexts.org
H₂O, H₂SO₄, HgSO₄Enol (tautomerizes to a methyl ketone)N/AMarkovnikov hydration libretexts.org

Reactions of the Bromine Substituent

Further Cross-Coupling Reactions for Extended Conjugated Systems

The carbon-bromine bond on the aromatic ring is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com Palladium-catalyzed reactions are particularly common for this purpose. nih.govrwth-aachen.de

By coupling this compound with various partners, extended conjugated systems with tailored electronic and photophysical properties can be synthesized.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne, which would couple at the bromine site to create a di-alkynyl aromatic structure.

Stille Coupling: Reaction with an organotin compound.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These reactions provide a modular approach to complex molecular architectures starting from the relatively simple this compound scaffold.

Table 3: Common Cross-Coupling Reactions for Aryl Bromides

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting BondReference
SuzukiR-B(OH)₂Pd(PPh₃)₄, BaseC-C youtube.com
SonogashiraR-C≡CHPd(PPh₃)₄, CuI, BaseC-C(sp) youtube.com
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄C-C youtube.com
Buchwald-HartwigR₂NHPd catalyst, Ligand, BaseC-N youtube.com

Electrophilic Aromatic Substitution (Substituent Directing Effects)

Further substitution on the benzene ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. libretexts.orglibretexts.orgmasterorganicchemistry.com The molecule has three available positions for substitution (C4, C5, and C6). The directing influence of the bromo, ethynyl, and methyl groups must be considered collectively.

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (C2 and C4). egyankosh.ac.inlibretexts.org Since C2 is blocked, it strongly directs to C4.

Bromo Group (-Br): A deactivating but ortho-, para-directing group. msu.edu It directs to C1 and C3, which are already substituted. Its influence on the remaining positions is weaker.

Ethynyl Group (-C≡CH): Generally considered a deactivating group that directs meta (to C3 and C5).

Considering these effects:

Position C4: Activated by the para-directing methyl group. This is the most likely site of substitution.

Position C5: Activated by the meta-directing ethynyl group.

Position C6: Sterically hindered by the adjacent methyl group.

The activating, para-directing effect of the methyl group is typically dominant. Therefore, electrophilic substitution on this compound is expected to yield predominantly the product substituted at the C4 position. libretexts.org

Reactivity of the Methyl Group

The methyl group on the aromatic ring is generally the least reactive of the three functional groups under many conditions. It does not typically react under the conditions used for electrophilic aromatic substitution or many cross-coupling reactions. However, under more vigorous conditions, it can undergo transformation.

The most common reaction of an aryl methyl group is oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid (-COOH). youtube.com This transformation would convert this compound into 2-Bromo-6-ethynyl-benzoic acid, providing another avenue for synthetic diversification. Additionally, radical substitution at the benzylic position is possible under specific conditions (e.g., using N-bromosuccinimide with light or a radical initiator), which would introduce a halogen to the methyl group itself.

Benzylic Functionalization Reactions

The methyl group at the 3-position of this compound is a prime site for benzylic functionalization, a class of reactions that introduce functional groups at a carbon adjacent to an aromatic ring. The reactivity of this position is enhanced by the formation of a resonance-stabilized benzylic radical intermediate. libretexts.org

Benzylic Bromination:

One of the most common benzylic functionalizations is bromination, typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator like AIBN). chemistrysteps.comchadsprep.com The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, leading to the formation of a benzylic radical. youtube.com This radical then reacts with a bromine source to yield the benzylic bromide.

For this compound, the reaction would proceed as follows:

The electronic effects of the bromo and ethynyl substituents are not expected to significantly hinder this radical reaction, which is primarily dependent on the stability of the benzylic radical.

Illustrative Data for Benzylic Bromination:

EntryReagentInitiatorSolventTemperature (°C)ProductYield (%)
1NBSAIBNCCl₄802-Bromo-1-(bromomethyl)-3-ethynylbenzene85
2NBSUV LightBenzene782-Bromo-1-(bromomethyl)-3-ethynylbenzene82

This table is illustrative and based on typical yields for benzylic bromination of substituted toluenes.

Benzylic Oxidation:

The benzylic position can also be oxidized to various functional groups, including aldehydes, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. beilstein-journals.orgmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) typically convert the methyl group to a carboxylic acid, provided there is at least one benzylic hydrogen. youtube.com

The oxidation of this compound with a strong oxidant would likely yield 2-bromo-3-ethynylbenzoic acid.

Milder oxidizing agents, such as manganese dioxide (MnO₂), are used for the selective oxidation of benzylic alcohols to aldehydes or ketones and would not be suitable for the direct oxidation of the methyl group. youtube.com

Illustrative Data for Benzylic Oxidation:

EntryOxidantConditionsProductYield (%)
1KMnO₄, NaOH, H₂OHeat, then H₃O⁺2-Bromo-3-ethynylbenzoic acid75
2H₂CrO₄, H₂SO₄, H₂OHeat2-Bromo-3-ethynylbenzoic acid70

This table is illustrative and based on typical yields for benzylic oxidation of substituted toluenes.

Chemoselectivity and Regioselectivity in Multi-Functionalized Substrates

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired chemoselectivity and regioselectivity. The bromo, ethynyl, and methyl groups each offer distinct opportunities for transformation.

Directed Reactivity Control

Directed metalation is a powerful strategy for achieving regioselective functionalization of aromatic rings. baranlab.orgwikipedia.org This approach typically involves the use of a directing metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the ortho position. researchgate.net

In the case of this compound, none of the substituents are classic strong DMGs. However, the relative acidity of the protons on the aromatic ring can be influenced by the substituents. The ethynyl group, being sp-hybridized, is electron-withdrawing and can increase the acidity of adjacent protons. The bromo and methyl groups also exert electronic effects that can influence the site of metalation.

Halogen-lithium exchange is a competing reaction that can occur when aryl halides are treated with organolithium reagents. uwindsor.ca For aryl bromides, this exchange is often faster than deprotonation. Therefore, treatment of this compound with an organolithium reagent like n-butyllithium would likely result in the formation of a lithiated species at the position of the bromine atom. This intermediate could then be trapped with an electrophile.

Alternatively, the use of a lithium amide base, such as lithium diisopropylamide (LDA), could favor benzylic metalation over halogen-lithium exchange or aromatic deprotonation. uwindsor.ca

Cascade Reaction Pathways

The unique arrangement of the bromo and ethynyl groups in this compound makes it an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions are highly efficient and can rapidly generate molecular complexity.

A common cascade pathway for ortho-alkynyl bromoarenes is an intramolecular cyclization. rsc.orgrsc.org Under basic or transition-metal-catalyzed conditions, the nucleophilic carbon of the deprotonated alkyne can attack the carbon bearing the bromine atom, leading to the formation of a five- or six-membered ring. For this compound, a 5-exo-dig cyclization is geometrically favored, which would lead to the formation of a substituted indene (B144670) derivative.

Tandem reactions involving both the bromo and ethynyl groups are also conceivable. For instance, a Sonogashira coupling reaction at the bromo position, followed by an in-situ intramolecular cyclization of the resulting enyne, could lead to the formation of complex polycyclic aromatic systems. The specific outcome of these cascade reactions would be highly dependent on the choice of catalyst, base, and reaction partners.

Illustrative Data for a Potential Cascade Reaction:

EntryCatalystBaseAdditiveProductYield (%)
1Pd(PPh₃)₄CuI, Et₃N-4-Methyl-1H-indene65
2PdCl₂(PPh₃)₂K₂CO₃-4-Methyl-1H-indene60

This table is illustrative and based on typical conditions for intramolecular cyclizations of ortho-alkynyl bromoarenes.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed molecular map can be constructed.

¹H and ¹³C NMR for Structural Characterization

The ¹H NMR spectrum of 2-Bromo-1-ethynyl-3-methylbenzene is expected to provide distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three adjacent protons on the benzene (B151609) ring. Their splitting patterns and coupling constants would be critical in confirming their relative positions. The acetylenic proton is anticipated to appear as a sharp singlet in a characteristic downfield region. The methyl group protons would also produce a singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The two acetylenic carbons would have characteristic chemical shifts, as would the carbon atoms of the benzene ring and the methyl group. The carbon atom bonded to the bromine would be influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃ (Note: These are predicted values. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-C≡CH---~85.0
C1-C≡C H3.45 (s, 1H)~80.0
C2-Br---~125.0
C3-CH₃---~139.0
C4-H7.45 (d, 1H)~130.0
C5-H7.10 (t, 1H)~128.0
C6-H7.30 (d, 1H)~132.0
-CH₃2.40 (s, 3H)~22.0

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), confirming their connectivity in the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals for H4, H5, H6, the acetylenic proton, and the methyl protons to their corresponding carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. Key expected correlations would include the methyl protons to the C2, C3, and C4 carbons, and the acetylenic proton to the C1 and C2 carbons. These correlations are vital for unambiguously establishing the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of the key functional groups.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Acetylenic C-HC-H Stretch~3300
Alkyne C≡CC≡C Stretch~2100-2260
Aromatic C-HC-H Stretch~3000-3100
Aromatic C=CC=C Stretch~1450-1600
Methyl C-HC-H Stretch~2850-2960
C-BrC-Br Stretch~500-600

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. The molecular formula of this compound is C₉H₇Br. HRMS would confirm this formula by providing a measured mass that is consistent with the calculated exact mass. The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺, further confirming the presence of a single bromine atom.

Table 3: Predicted HRMS Data for C₉H₇Br

Ion Calculated Exact Mass (m/z)
[C₉H₇⁷⁹Br]⁺193.9731
[C₉H₇⁸¹Br]⁺195.9711

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a single crystal of sufficient quality can be grown, this technique can provide unequivocal proof of the molecular structure of this compound. The resulting data would include precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or π-stacking. As of the current literature survey, a crystal structure for this specific compound has not been reported in public databases.

No Specific Computational or Theoretical Investigations Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations have been published for the chemical compound this compound.

While the compound is available from various chemical suppliers, indicating its use in synthesis or as a research chemical, it does not appear to have been the subject of dedicated computational studies such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, or detailed reaction mechanism explorations.

Searches for the compound, including by its CAS number (2353732-16-6) and various chemical name permutations, did not yield any peer-reviewed articles or database entries containing the specific theoretical data required to construct a scientifically accurate article based on the requested outline.

General computational studies on related structures, such as substituted phenylacetylenes and bromo-toluene derivatives, do exist. These studies explore trends in electronic structure, reactivity, and spectroscopic properties across a class of compounds. However, providing a scientifically rigorous and accurate analysis for "this compound" necessitates data and findings specific to this exact molecule. Extrapolating from related but distinct compounds would be speculative and would not meet the standards of scientific accuracy.

Therefore, the following sections of the requested article outline cannot be completed based on currently available scientific information:

Computational and Theoretical Investigations

Quantum Chemical Studies on Reactivity and Selectivity

Without published research on these specific topics for 2-Bromo-1-ethynyl-3-methylbenzene, any attempt to generate content for these sections would be hypothetical and would not adhere to the required standards of accuracy and reliance on sourced data.

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

The strategic placement of three distinct functional groups on the benzene (B151609) ring of 2-Bromo-1-ethynyl-3-methylbenzene provides a powerful platform for the construction of elaborate and highly functionalized molecules. The bromo-substituent and the terminal alkyne are particularly amenable to a wide array of cross-coupling reactions, while the methyl group can influence the steric and electronic properties of the resulting products.

Precursor for Advanced π-Conjugated Systems

The presence of both a halogen and a terminal alkyne makes this compound an ideal candidate for the synthesis of advanced π-conjugated systems through reactions like the Sonogashira coupling. wikipedia.orgnih.govnih.gov This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to extended conjugated structures. wikipedia.org The versatility of this reaction allows for the creation of a wide variety of compounds with tailored electronic and photophysical properties.

The Sonogashira reaction can be utilized to synthesize biaryl alkynes, which are crucial components in organic materials and pharmaceuticals. nih.gov The reactivity of aryl halides in this reaction is dependent on the nature of the halogen, with the order of reactivity being I > Br > Cl. This differential reactivity can be exploited for selective, stepwise functionalization. wikipedia.org

Advanced π-conjugated systems, such as polycyclic aromatic hydrocarbons (PAHs), are another class of molecules accessible from precursors like this compound. nih.govresearchgate.net These molecules, consisting of multiple fused aromatic rings, are of significant interest due to their unique electronic properties and potential applications in materials science. nih.gov

Reaction TypeReactantsCatalyst SystemProduct Type
Sonogashira CouplingThis compound, Terminal AlkynePalladium catalyst, Copper co-catalyst, BaseExtended π-Conjugated System
Suzuki CouplingArylboronic acid, this compoundPalladium catalyst, BaseAryl-substituted alkyne

Intermediate in the Synthesis of Scaffolds for Chemical Biology

While direct applications of this compound in the synthesis of chemical biology scaffolds are not yet widely reported, its structural motifs are found in compounds with recognized biological activity. The development of novel molecular scaffolds is a critical endeavor in medicinal chemistry, aimed at exploring new regions of chemical space and identifying new therapeutic agents.

For instance, the isatin (B1672199) core, which can be functionalized with bromo and other groups, is a well-established scaffold in the design of anticancer agents. The synthesis of isatin derivatives often involves the reaction of precursor molecules with various reagents to build complexity and modulate biological activity.

The synthesis of sultone scaffolds, which are present in a number of medicinally important compounds, can be achieved through various synthetic routes, including palladium-catalyzed C-H activation reactions. This highlights the importance of halogenated precursors in the construction of diverse and biologically relevant molecular frameworks.

Foundation for Diverse Heterocyclic Compound Syntheses

The combination of a bromo group and an ethynyl (B1212043) group on the same aromatic ring provides a powerful tool for the construction of a wide variety of heterocyclic compounds. The bromo substituent can participate in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, to introduce various aryl or heteroaryl groups. researchgate.net The ethynyl group, on the other hand, can undergo a range of transformations, including cycloaddition reactions and transition metal-catalyzed cyclizations, to form diverse heterocyclic rings. rsc.org

For example, the intramolecular cyclization of appropriately substituted ethynyl precursors is a common strategy for the synthesis of fused heterocyclic systems. While specific examples starting from this compound are not extensively documented, the reactivity patterns of this compound suggest its high potential in this area. The development of rhodium-catalyzed tandem reactions, such as 1,3-acyloxy migration followed by intramolecular [4+2] cycloaddition, provides a pathway to highly functionalized bicyclic compounds. rsc.org

Monomer in Polymer Chemistry

The presence of a polymerizable ethynyl group makes this compound a valuable monomer in polymer chemistry. The resulting polymers, featuring a poly(phenylacetylene) backbone, can possess interesting optical, electronic, and thermal properties.

Development of Poly(phenylacetylene) Derivatives with Controlled Architectures

The polymerization of substituted phenylacetylenes, including those with bromo functionalities, can be achieved using various catalytic systems. Rhodium-based catalysts, in particular, have shown great promise in the living polymerization of phenylacetylenes, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net This level of control is crucial for tailoring the properties of the resulting materials for specific applications.

The polymerization of diethynylarenes, which are structurally related to this compound, has been studied to produce cross-linked polymers with high thermal stability. nih.gov The presence of the bromo-substituent in a poly(phenylacetylene) derivative derived from this compound would offer a handle for post-polymerization modification, further expanding the functional diversity of these materials.

Polymerization MethodMonomerCatalystResulting Polymer
Rhodium-Catalyzed PolymerizationSubstituted PhenylacetyleneRhodium complexPoly(phenylacetylene) with controlled architecture
PolycyclotrimerizationDiethynylarylenesCobalt or Nickel catalystsCross-linked thermosetting polymer

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Efficient Synthesis

The primary route to compounds like 2-Bromo-1-ethynyl-3-methylbenzene is the Sonogashira cross-coupling reaction, which joins an aryl halide with a terminal alkyne. wikipedia.org Future research will undoubtedly focus on optimizing this synthesis through the exploration of innovative catalytic systems. While traditional palladium catalysts with copper(I) co-catalysts are effective, there is a drive to develop more robust and efficient alternatives. wikipedia.orglibretexts.org

Prospective research should investigate the use of advanced palladium-phosphine ligand complexes. Bulky and electron-rich phosphine (B1218219) ligands have demonstrated the ability to enhance catalytic activity, even for challenging substrates. libretexts.org Furthermore, the development of N-heterocyclic carbene (NHC)-palladium complexes offers a promising avenue. These catalysts are known for their high stability and efficiency, potentially allowing for lower catalyst loadings and milder reaction conditions, which is particularly pertinent for the sterically congested environment of the target molecule. libretexts.org

A significant area of future exploration lies in copper-free Sonogashira reactions. This modification mitigates concerns about the toxicity and environmental impact of copper, as well as the formation of undesirable alkyne homocoupling byproducts. libretexts.orgorganic-chemistry.org Research into ligands that can facilitate the copper-free pathway, such as di(1-adamantyl)-n-butylphosphine, will be crucial.

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound should prioritize the development of sustainable synthetic methodologies. A key focus will be the replacement of traditional organic solvents with more environmentally benign alternatives. The potential for conducting Sonogashira couplings in aqueous media, facilitated by the use of surfactants or water-soluble ligands, is a particularly attractive prospect. wikipedia.orgorganic-chemistry.org The exploration of bio-derived solvents, such as dimethylisosorbide (DMI), also presents a promising path toward greener cross-coupling reactions. organic-chemistry.org

Energy efficiency is another cornerstone of sustainable synthesis. Research into catalytic systems that operate effectively at room temperature would significantly reduce the energy consumption of the synthesis. wikipedia.orglibretexts.org Microwave-assisted synthesis is another area ripe for exploration, as it can dramatically shorten reaction times and improve yields, contributing to a more sustainable process.

Discovery of Unprecedented Reactivity and Cascade Transformations

The dual reactivity of the bromo and ethynyl (B1212043) functionalities in this compound opens the door to a wealth of unexplored chemical transformations. Future research should aim to uncover novel reactivity patterns and design elegant cascade reactions that build molecular complexity in a single step.

One promising avenue is the exploration of gold-catalyzed cascade reactions. For instance, if the bromo-substituent were to be replaced by an azide (B81097), this class of compounds could potentially undergo gold-catalyzed multiple cascade reactions with alkynols to generate complex heterocyclic scaffolds. nih.gov This highlights the potential for derivatization followed by complex transformations.

Furthermore, the ethynyl group can participate in a variety of cycloaddition reactions. Research into [4+2] cycloadditions could lead to the synthesis of functionalized naphthalene (B1677914) derivatives. nih.gov Another exciting prospect is the investigation of alkynyl Prins carbocyclization cascades. nih.gov This type of reaction could, in principle, couple the alkyne moiety with an aldehyde and an arene in a single pot to construct polycyclic systems. nih.gov The development of such cascade reactions, where multiple bonds are formed in a single operation, represents a significant advance in synthetic efficiency.

Advanced Computational Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding future research. While experimental work remains paramount, in-silico studies can accelerate discovery by predicting the properties and reactivity of novel derivatives of this compound.

Future computational work should focus on several key areas. Firstly, DFT calculations can be employed to model the transition states of various catalytic cycles for its synthesis, providing insights that can aid in the design of more efficient catalysts. Secondly, the electronic properties of hypothetical derivatives can be calculated to screen for candidates with desirable characteristics for specific applications. For example, by modeling the HOMO and LUMO energy levels, it is possible to pre-select derivatives that are likely to exhibit interesting photophysical properties. Time-dependent DFT (TD-DFT) can further be used to predict the absorption and emission spectra of these designed molecules. wikipedia.org

Moreover, computational studies can be used to investigate the reaction mechanisms of potential cascade reactions, helping to predict their feasibility and regioselectivity. This predictive power can save significant experimental effort by focusing on the most promising synthetic routes and target molecules.

Integration into New Functional Materials

A primary driver for the synthesis of novel organic molecules is their potential for use in new functional materials. The unique electronic and structural features of this compound make it an attractive building block for a variety of advanced materials.

One of the most promising areas of application is in organic electronics. The rigid, conjugated structure that can be formed from this building block is ideal for creating materials with interesting charge transport and photophysical properties. A specific application that has already been hinted at in the literature is the development of materials for Thermally Activated Delayed Fluorescence (TADF). wikipedia.org By incorporating this compound into larger molecular structures containing donor and acceptor moieties, it may be possible to design novel TADF emitters for next-generation Organic Light-Emitting Diodes (OLEDs).

Beyond OLEDs, derivatives of this compound could be explored for their use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and chemical sensors. The ability to tune the electronic properties through derivatization of the aromatic ring or by extending the conjugated system via the ethynyl group provides a clear pathway for tailoring materials to specific applications.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-ethynyl-3-methylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is common:
  • Step 1 : Bromination of 1-ethynyl-3-methylbenzene using electrophilic bromination agents (e.g., N-bromosuccinimide, NBS) under radical initiation or Lewis acid catalysis (e.g., FeBr₃). Reaction temperature (0–25°C) and solvent polarity (e.g., CCl₄ vs. DCM) influence regioselectivity .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor yield optimization using GC-MS (≥95% purity criteria, as in ) .
  • Key Variables : Excess brominating agents may lead to di-substitution; inert atmospheres (N₂/Ar) prevent ethynyl group oxidation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., ethynyl proton absence in deuterated solvents like CDCl₃). Coupling constants distinguish aromatic protons.
  • FT-IR : Validate C≡C stretch (~2100 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z ≈ 194 (C₉H₇Br) with isotopic patterns matching bromine .
  • XRD : Resolve crystallographic data for solid-state structure (if crystalline) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity per GHS Category 4 ).
  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ≈ 0.1 mmHg at 25°C, estimated from analogs in ).
  • Storage : In amber glass under nitrogen at –20°C to prevent degradation; avoid proximity to oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states for Sonogashira or Suzuki-Miyaura couplings. Focus on electron density at the bromine (Mulliken charges) and ethynyl π-orbital alignment with metal catalysts (Pd(0)/Cu(I)) .
  • Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., THF, DMF) to optimize catalytic cycles .
  • Benchmarking : Compare computed activation energies (ΔG‡) with experimental yields (e.g., 60–85% for Pd-mediated couplings) .

Q. How to address contradictory spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating 1H-13C couplings (e.g., confirm ethynyl connectivity to aromatic ring).
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., replacing ethynyl protons with D₂) to simplify 1H NMR interpretation (as in ) .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., di-brominated isomers) and adjust synthetic conditions .

Q. What strategies mitigate decomposition of this compound under storage or reaction conditions?

  • Methodological Answer :
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Common pathways include hydrolysis (C-Br cleavage) or ethynyl polymerization.
  • Stabilizers : Add radical inhibitors (e.g., BHT) or store under inert gas (Ar) to suppress oxidative dimerization .
  • Reaction Solvents : Use anhydrous DMF or toluene to minimize water-mediated side reactions .

Q. How can kinetic studies improve the selectivity of functionalizing the ethynyl group?

  • Methodological Answer :
  • Rate Monitoring : Use in-situ IR or Raman spectroscopy to track ethynyl consumption (e.g., in Huisgen cycloadditions).
  • Competitive Experiments : Compare reaction rates with substituted acetylenes (e.g., electron-withdrawing vs. donating groups) to derive Hammett plots .
  • Catalyst Screening : Test Pd, Cu, or Ni complexes for regioselective alkyne transformations (e.g., carboxylation vs. trimerization) .

Contradiction Resolution in Data Analysis

Q. How to reconcile discrepancies between theoretical and experimental vibrational spectra?

  • Methodological Answer :
  • Frequency Scaling : Apply linear correction factors (e.g., 0.96–0.98 for B3LYP/6-31G*) to computed IR frequencies.
  • Conformational Sampling : Include Boltzmann-weighted populations of rotamers (e.g., ethynyl rotation) in simulations .
  • Matrix Isolation IR : Compare gas-phase spectra (isolated molecules) with solid-state data to identify environmental effects .

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2-Bromo-1-ethynyl-3-methylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.